Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate and related derivatives often involves phosphine-catalyzed annulation of ethyl (arylimino)acetates, leading to highly functionalized oxoimidazolidines. For instance, Guangning Ma et al. (2009) described a method where ethyl (arylimino)acetates undergo annulation to yield polysubstituted oxoimidazolidine derivatives in moderate to good yields using simple and readily available starting materials under mild conditions (Ma et al., 2009). Another approach, as reported by A. S. Shestakov et al. (2007), involves the cyclization of guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride to synthesize derivatives of 2-iminoimidazolidin-4-one (Shestakov et al., 2007).
Molecular Structure Analysis
The molecular structure of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate derivatives has been characterized through various spectroscopic methods including NMR and X-ray diffraction. These techniques have elucidated the compound's crystalline structure, highlighting the importance of intermolecular hydrogen bonds in stabilizing the molecular conformation. For example, a study by B. Hernandez et al. (2021) on a related thiohydantoin compound provided insights into the molecular and crystal structure, revealing significant stabilization by intermolecular N-H•••O hydrogen bonds (Hernandez et al., 2021).
Chemical Reactions and Properties
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate can participate in various chemical reactions, leading to the synthesis of complex heterocyclic compounds. These reactions are often facilitated by the presence of functional groups that can undergo nucleophilic attack or condensation. For instance, the reaction with diethyl acetylenedicarboxylate under specific conditions can yield (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, showcasing the compound's versatility in synthesizing heterocyclic structures (Aly et al., 2014).
Scientific research applications
Treatment of MMP-12-Mediated Disorders: Novel 2,5-dioxoimidazolidin-4-yl acetamide derivatives, which likely include Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, have shown potential in treating disorders mediated by MMP-12, such as asthma and COPD. These derivatives exhibit median inhibitory concentrations ranging from 0.004-0.032 M (Expert Opinion on Therapeutic Patents, 2004).
Synthesis of 2-Iminoimidazolidin-4-one Derivatives: This compound is used in the synthesis of 2-iminoimidazolidin-4-one derivatives, which are potentially valuable in various chemical processes (Russian Chemical Bulletin, 2007).
Anti-Inflammatory and Analgesic Applications: Ethyl aryloxadiazolylacetates synthesized using aroyl chlorides and pyridine, which might include Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, show potential for anti-inflammatory and analgesic activities in pharmaceuticals (Heterocyclic Communications, 2001).
Synthesis of Functionalized Oxoimidazolidines: Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is used in the phosphine-catalyzed annulation of ethyl (arylimino)acetates, leading to the synthesis of highly functionalized oxoimidazolidines (Chemical Communications, 2008).
Potential Antihistaminic and Antimicrobial Properties: The crystal structure of 2-acetate, which likely includes Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, exhibits a tetrahedral conformation, suggesting potential for antihistaminic and antimicrobial properties (Analytical Sciences: The International Journal of the Japan Society for Analytical Chemistry, 2001).
Antimicrobial Activity Against Various Microorganisms: Synthesized compounds, including those derived from Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, show antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Arabian Journal of Chemistry, 2017).
Antiparkinson's Activity: Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, which may include Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, show potential anti-Parkinson's activity (International Journal of Health & Allied Sciences, 2012).
properties
IUPAC Name |
ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXORIGNFLSKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368850 | |
Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
CAS RN |
117043-46-6 | |
Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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